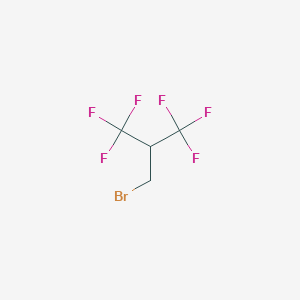2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
CAS No.: 382-14-9
Cat. No.: VC2001945
Molecular Formula: C4H3BrF6
Molecular Weight: 244.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 382-14-9 |
|---|---|
| Molecular Formula | C4H3BrF6 |
| Molecular Weight | 244.96 g/mol |
| IUPAC Name | 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane |
| Standard InChI | InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 |
| Standard InChI Key | BQNGWIBVQDAJNJ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)C(F)(F)F)Br |
| Canonical SMILES | C(C(C(F)(F)F)C(F)(F)F)Br |
Introduction
Chemical Identity and Structure
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organobromine compound with the molecular formula C₄H₃BrF₆ . The structure features a central carbon atom (C-2) bearing a bromomethyl group, flanked by two trifluoromethyl groups. This arrangement creates a unique electrophilic center that contributes to the compound's distinctive reactivity profile.
Basic Identification Data
| Parameter | Information |
|---|---|
| Chemical Name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane |
| CAS Number | 382-14-9 |
| Molecular Formula | C₄H₃BrF₆ |
| Molecular Weight | 244.96 g/mol |
| MDL Number | MFCD04038269 |
| Synonyms | 3-bromo-1,1,1-trifluoro-2-(trifluoromethyl)propane |
| European Community (EC) Number | 689-846-5 |
The compound features six fluorine atoms distributed across two trifluoromethyl groups, creating an electron-deficient environment that influences its chemical behavior significantly. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry .
Physical and Chemical Properties
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane exists as a liquid at room temperature, which makes it particularly convenient for handling in laboratory settings compared to gaseous reagents . Its physical state facilitates precise dosing in synthetic applications without requiring specialized equipment.
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State at 25°C | Liquid | |
| Boiling Point | 78°C | |
| Molecular Weight | 244.96 g/mol | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available |
The compound's relatively low boiling point of 78°C indicates high volatility, which has implications for both its handling and reactivity . The presence of fluorine atoms significantly affects its physical properties compared to non-fluorinated analogs, typically resulting in lower boiling points and decreased surface tension.
Spectroscopic Properties
While comprehensive spectroscopic data is limited in the available literature, the compound can be characterized using standard analytical techniques including NMR spectroscopy (particularly ¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and infrared spectroscopy . The presence of the CF₃ groups typically gives rise to characteristic signals in ¹⁹F NMR, providing a convenient handle for tracking reactions involving this compound.
| Hazard Code | Description | Classification Category |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure Category 3 |
Precautionary Measures
Safety data sheets recommend the following precautionary measures when handling this compound :
-
Use in well-ventilated areas
-
Wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety glasses with side shields, and lab coat
-
Avoid contact with skin, eyes, and clothing
-
Wash hands thoroughly after handling
-
Store in tightly closed containers in a cool, well-ventilated place
First Aid Measures
In case of exposure, the following first aid measures are recommended :
-
Eye contact: Wash out immediately with fresh running water, ensuring complete irrigation of the eye by keeping eyelids apart
-
Skin contact: Remove contaminated clothing and wash affected area with soap and water
-
Inhalation: Remove from exposure area to fresh air
-
Ingestion: Seek immediate medical attention
Reactivity and Reaction Mechanisms
One of the most noteworthy aspects of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is its distinctive reactivity under basic conditions, which makes it particularly valuable in organic synthesis.
Formation of Hexafluoroisobutylene
Under basic conditions, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane readily undergoes β-elimination of HBr to produce hexafluoroisobutylene (HFIB) . This transformation occurs rapidly (within minutes) and is facilitated by the presence of the two CF₃ groups, which enhance the acidity of the central C-H bond . This represents a significant advantage over using HFIB directly, as the latter is a gas at room temperature and more challenging to handle safely .
The elimination reaction can be represented as:
C₄H₃BrF₆ + Base → C₄H₂F₆ (HFIB) + HBr
This in situ generation of HFIB creates a highly electrophilic reagent that can participate in subsequent reactions, particularly with nucleophiles .
SN2' Reaction Mechanism
The generated HFIB can react with nucleophiles via an SN2' mechanism, leading to the formation of pentafluoroalkene intermediates . This process involves an allylic shift where the nucleophile attacks the electron-deficient double bond . In situ NMR experiments have confirmed this mechanistic pathway .
Hydrofluorination
When excess fluoride ions are present (e.g., from tetrabutylammonium fluoride, TBAF), the pentafluoroalkene intermediate can undergo hydrofluorination to form the saturated hexafluorinated product . This cascade process of elimination/allylic shift/hydrofluorination provides an efficient route to introduce hexafluoroisobutyl groups into organic molecules.
Applications in Organic Synthesis
The unique reactivity profile of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane makes it particularly valuable in several synthetic applications.
Hexafluoroisobutylation of Enolates
Research Findings and Case Studies
Several research studies have demonstrated the synthetic utility of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in organic synthesis.
| Base | Main Product | Proposed Mechanism |
|---|---|---|
| TBAF | Saturated hexafluoroisobutyl derivative | Elimination → SN2' → Hydrofluorination |
| DBU | Mixture of products | Elimination → SN2' → Partial hydrofluorination |
| NaOH | Predominantly pentafluoroalkene | Elimination → SN2' |
This base-dependent reactivity provides a means to control the outcome of the reaction and access different fluorinated structural motifs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume